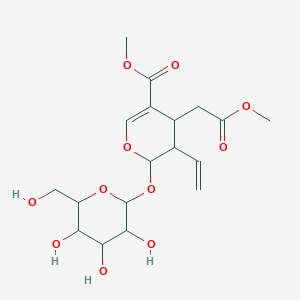
Dimethyl secologanoside; Secologanoside dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is isolated from the leaves of Khaya senegalensis, a plant known for its medicinal properties . This compound belongs to the class of secoiridoids, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl secologanoside involves several steps, including the formation of the iridoid skeleton and subsequent esterification. One reported method involves the use of a formal [3 + 3]-cycloaddition reaction to construct the iridoid framework . The reaction conditions typically require the use of specific catalysts and solvents to achieve the desired stereoselectivity and yield.
Industrial Production Methods: Industrial production of dimethyl secologanoside is less common due to the complexity of its synthesis. advances in biotechnological methods, such as tissue culture and genetic engineering, have shown promise in producing iridoids in larger quantities . These methods involve the use of plant cell cultures and metabolic engineering to enhance the production of the desired compound.
化学反応の分析
Types of Reactions: Dimethyl secologanoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions of dimethyl secologanoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of dimethyl secologanoside depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. These derivatives are valuable for studying the structure-activity relationships of the compound .
科学的研究の応用
Dimethyl secologanoside has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other bioactive compounds. In biology, it is studied for its potential antioxidant and anti-inflammatory properties . In medicine, dimethyl secologanoside is being investigated for its potential therapeutic effects, including its ability to modulate immune responses and inhibit cancer cell growth . Additionally, in the industry, it is used in the development of natural product-based pharmaceuticals and nutraceuticals .
作用機序
The mechanism of action of dimethyl secologanoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways . The compound can inhibit the activity of specific enzymes and signaling molecules involved in these pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
類似化合物との比較
Dimethyl secologanoside is unique among iridoids due to its specific structural features and biological activities. Similar compounds include secologanoside, oleuropein, and loganin . While these compounds share a common iridoid skeleton, they differ in their substituents and functional groups, leading to variations in their biological activities. For example, oleuropein is known for its potent antioxidant properties, while loganin has been studied for its neuroprotective effects . The uniqueness of dimethyl secologanoside lies in its specific esterification, which may contribute to its distinct biological activities .
特性
IUPAC Name |
methyl 3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCHHOVJEMEKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
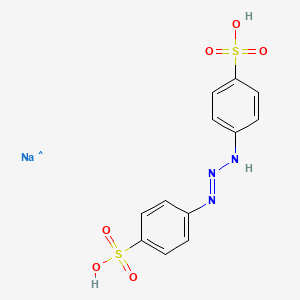

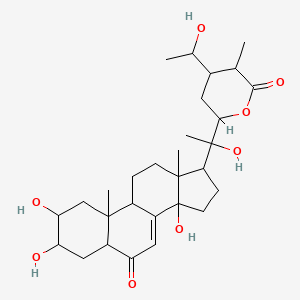
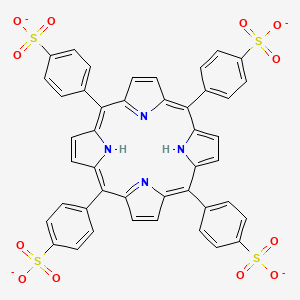
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
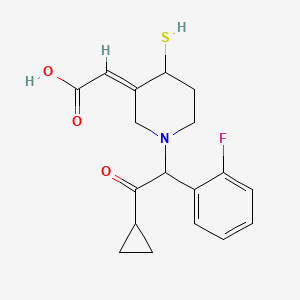

![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)
